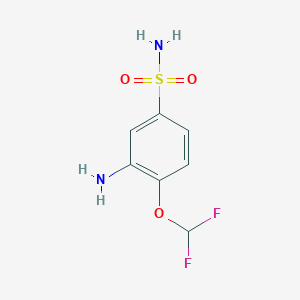
3-Amino-4-(difluoromethoxy)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(difluoromethoxy)benzenesulphonamide is a fluorinated aromatic compound with significant applications in various fields of scientific research. Its unique structure, which includes an amino group, a difluoromethoxy group, and a sulphonamide group attached to a benzene ring, makes it a valuable compound for studying chemical reactions and developing new materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(difluoromethoxy)benzenesulphonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulphonation: The amino group is then sulphonated using reagents like chlorosulphonic acid to introduce the sulphonamide group.
Fluorination: Finally, the methoxy group is introduced and fluorinated using reagents like difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(difluoromethoxy)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulphonamide group can be reduced to form sulfonic acids.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(difluoromethoxy)benzenesulphonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(difluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulphonamide groups can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzenesulphonamide
- 3-Amino-4-chlorobenzenesulphonamide
- 3-Amino-4-(trifluoromethoxy)benzenesulphonamide
Uniqueness
Compared to similar compounds, 3-Amino-4-(difluoromethoxy)benzenesulphonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool for various research applications.
Properties
Molecular Formula |
C7H8F2N2O3S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
3-amino-4-(difluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H8F2N2O3S/c8-7(9)14-6-2-1-4(3-5(6)10)15(11,12)13/h1-3,7H,10H2,(H2,11,12,13) |
InChI Key |
DDWPSHULKIMMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


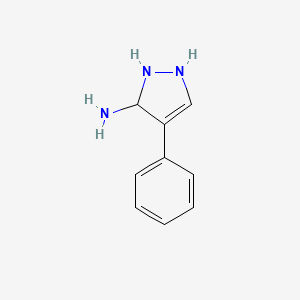
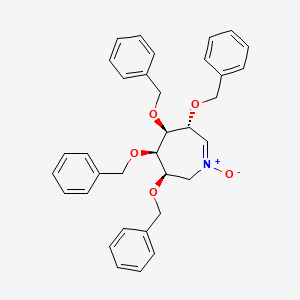
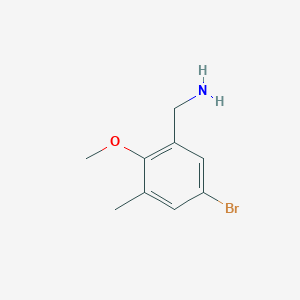
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
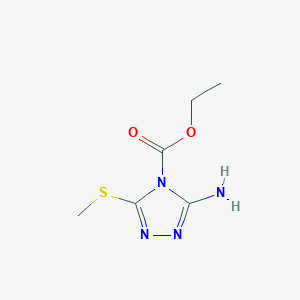
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
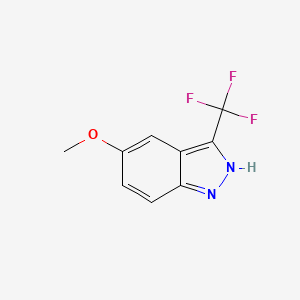
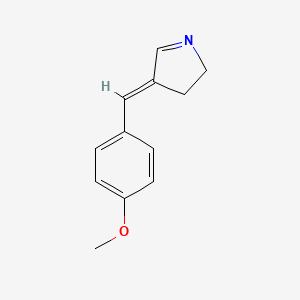
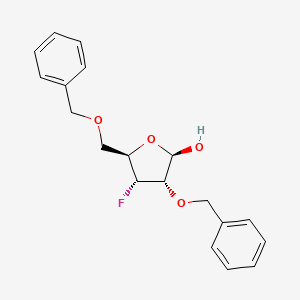
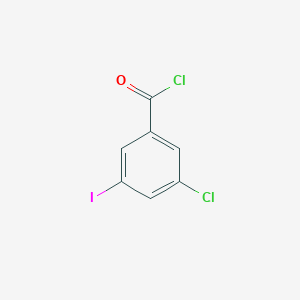
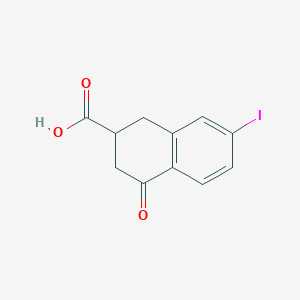
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
